N-[[4-[[1-(difluoromethyl)cyclopropyl]carbamoylamino]phenyl]methyl]acetamide
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Overview
Description
N-[[4-[[1-(difluoromethyl)cyclopropyl]carbamoylamino]phenyl]methyl]acetamide is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenyl ring through a carbamoylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[4-[[1-(difluoromethyl)cyclopropyl]carbamoylamino]phenyl]methyl]acetamide typically involves the following steps:
Formation of the difluoromethylcyclopropyl intermediate: This step involves the difluoromethylation of a cyclopropyl precursor using difluoromethylation reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents.
Coupling with the phenyl ring: The difluoromethylcyclopropyl intermediate is then coupled with a phenyl ring containing a carbamoylamino group.
Acetylation: The final step involves the acetylation of the phenyl ring to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs .
Types of Reactions:
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Difluoromethyl ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[[4-[[1-(difluoromethyl)cyclopropyl]carbamoylamino]phenyl]methyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[4-[[1-(difluoromethyl)cyclopropyl]carbamoylamino]phenyl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of their activity . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
- N-[[4-[[1-(trifluoromethyl)cyclopropyl]carbamoylamino]phenyl]methyl]acetamide
- N-[[4-[[1-(fluoromethyl)cyclopropyl]carbamoylamino]phenyl]methyl]acetamide
- N-[[4-[[1-(methyl)cyclopropyl]carbamoylamino]phenyl]methyl]acetamide
Uniqueness: N-[[4-[[1-(difluoromethyl)cyclopropyl]carbamoylamino]phenyl]methyl]acetamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
N-[[4-[[1-(difluoromethyl)cyclopropyl]carbamoylamino]phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O2/c1-9(20)17-8-10-2-4-11(5-3-10)18-13(21)19-14(6-7-14)12(15)16/h2-5,12H,6-8H2,1H3,(H,17,20)(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEKLNLJXQCAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)NC(=O)NC2(CC2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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